Cas no 69010-01-1 (meso-1,4-bis(benzyloxy)butane-2,3-diol)

meso-1,4-bis(benzyloxy)butane-2,3-diol structure
69010-01-1 structure
商品名:meso-1,4-bis(benzyloxy)butane-2,3-diol
CAS番号:69010-01-1
MF:C18H22O4
メガワット:302.36500
CID:3037437
PubChem ID:7033436

meso-1,4-bis(benzyloxy)butane-2,3-diol 化学的及び物理的性質

名前と識別子

    • meso-1,4-bis(benzyloxy)butane-2,3-diol
    • Norleucine, N-[(phenylmethoxy)carbonyl]-, methyl ester
    • (R,S)-4,5-Dihydroxy-1,8-diphenyl-2,7-dioxaoctan
    • (2S,3R)-1,4-bis(phenylmethoxy)butane-2,3-diol
    • SCHEMBL4385964
    • rel-(2R,3S)-1,4-Bis(phenylmethoxy)-2,3-butanediol
    • (2R,3S)-1,4-Bis(benzyloxy)-2,3-butanediol
    • 69010-01-1
    • インチ: InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18+
    • InChIKey: YAVAVQDYJARRAU-HDICACEKSA-N

計算された属性

  • せいみつぶんしりょう: 302.15200
  • どういたいしつりょう: 302.15180918Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 9
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 58.9Ų

じっけんとくせい

  • PSA: 58.92000
  • LogP: 2.14180

meso-1,4-bis(benzyloxy)butane-2,3-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1255874-500mg
rel-(2R,3S)-1,4-Bis(phenylmethoxy)-2,3-butanediol
69010-01-1 98%
500mg
$445 2024-06-05
1PlusChem
1P01F9UG-5g
rel-(2R,3S)-1,4-Bis(phenylmethoxy)-2,3-butanediol
69010-01-1 98%
5g
$2189.00 2024-04-22
A2B Chem LLC
AX91416-500mg
rel-(2R,3S)-1,4-Bis(phenylmethoxy)-2,3-butanediol
69010-01-1 98%
500mg
$225.00 2024-04-19
eNovation Chemicals LLC
Y1255874-500mg
rel-(2R,3S)-1,4-Bis(phenylmethoxy)-2,3-butanediol
69010-01-1 98%
500mg
$465 2025-02-20
eNovation Chemicals LLC
Y1255874-5g
rel-(2R,3S)-1,4-Bis(phenylmethoxy)-2,3-butanediol
69010-01-1 98%
5g
$3285 2024-06-05
1PlusChem
1P01F9UG-500mg
rel-(2R,3S)-1,4-Bis(phenylmethoxy)-2,3-butanediol
69010-01-1 98%
500mg
$262.00 2024-04-22
A2B Chem LLC
AX91416-5g
rel-(2R,3S)-1,4-Bis(phenylmethoxy)-2,3-butanediol
69010-01-1 98%
5g
$1995.00 2024-04-19
eNovation Chemicals LLC
Y1255874-5g
rel-(2R,3S)-1,4-Bis(phenylmethoxy)-2,3-butanediol
69010-01-1 98%
5g
$3475 2025-02-20

meso-1,4-bis(benzyloxy)butane-2,3-diol 関連文献

meso-1,4-bis(benzyloxy)butane-2,3-diolに関する追加情報

Research Brief on meso-1,4-bis(benzyloxy)butane-2,3-diol (CAS: 69010-01-1): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences

In recent years, meso-1,4-bis(benzyloxy)butane-2,3-diol (CAS: 69010-01-1) has emerged as a compound of significant interest in chemical biology and pharmaceutical research. This chiral diol derivative, characterized by its meso configuration and benzyl-protected hydroxyl groups, has demonstrated versatile applications in asymmetric synthesis, drug delivery systems, and as a key intermediate in the preparation of bioactive molecules. The compound's unique structural features, including its C2 symmetry and potential for selective deprotection, make it a valuable scaffold for medicinal chemistry and material science applications.

Recent studies have focused on the synthetic utility of meso-1,4-bis(benzyloxy)butane-2,3-diol in the preparation of novel antiviral and anticancer agents. A 2023 publication in the Journal of Medicinal Chemistry reported its use as a precursor for the synthesis of nucleoside analogues with improved metabolic stability. The research team demonstrated that the benzyl-protected diol could be efficiently converted to cyclic sulfate intermediates, enabling the stereoselective introduction of various nucleobases. This approach yielded several candidates showing promising activity against RNA viruses, with one derivative currently in preclinical evaluation.

In the field of drug delivery, meso-1,4-bis(benzyloxy)butane-2,3-diol has been investigated as a linker for antibody-drug conjugates (ADCs). A 2024 study published in Bioconjugate Chemistry detailed its application in creating pH-sensitive linkers that demonstrate enhanced stability in circulation while allowing for efficient drug release in acidic tumor microenvironments. The researchers noted that the compound's symmetrical structure facilitated controlled drug loading while maintaining antibody integrity, addressing a key challenge in ADC development.

The compound's role in material science has also been explored, particularly in the development of biodegradable polymers. Research from early 2024 in ACS Applied Materials & Interfaces demonstrated its use as a monomer for creating polycarbonates with tunable degradation rates. These materials showed potential for controlled drug release applications, with the benzyl groups providing both synthetic handles for further functionalization and hydrophobicity to modulate drug-polymer interactions.

Analytical characterization of meso-1,4-bis(benzyloxy)butane-2,3-diol has seen significant advancements as well. A recent publication in Analytical Chemistry presented a novel mass spectrometry-based method for quantifying trace impurities in commercial samples of the compound, addressing quality control challenges in pharmaceutical manufacturing. The method achieved detection limits below 0.1% for common synthetic byproducts, representing an important development for ensuring batch-to-batch consistency in industrial applications.

Looking forward, current research directions include exploring the compound's potential in PROTAC (proteolysis targeting chimera) development and as a building block for supramolecular assemblies. Preliminary results from ongoing studies suggest that the meso configuration may offer advantages in creating bivalent protein binders, potentially opening new avenues in targeted protein degradation therapies. As synthetic methodologies continue to evolve and new biological applications are discovered, meso-1,4-bis(benzyloxy)butane-2,3-diol remains a compound of considerable interest with promising prospects in both academic research and industrial applications.

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